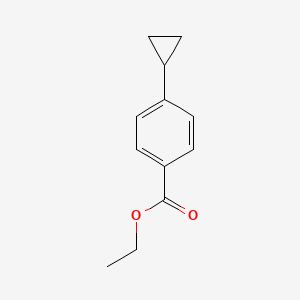

Ethyl 4-cyclopropylbenzoate

Description

Properties

IUPAC Name |

ethyl 4-cyclopropylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-7-5-10(6-8-11)9-3-4-9/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMHLKSASWMUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635044 | |

| Record name | Ethyl 4-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35391-85-6 | |

| Record name | Ethyl 4-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 4-cyclopropylbenzoic Acid

The most straightforward approach to synthesize ethyl 4-cyclopropylbenzoate is via esterification of 4-cyclopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

-

$$

\text{4-cyclopropylbenzoic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{ethyl 4-cyclopropylbenzoate} + \text{water}

$$ -

- Reflux in ethanol with catalytic sulfuric acid.

- Reaction time typically several hours to ensure complete conversion.

- The water formed is removed to drive the equilibrium toward ester formation.

-

- High purity product.

- Simple and well-established method.

-

- Requires availability of 4-cyclopropylbenzoic acid as starting material.

This method is widely used in industrial and laboratory settings for benzoate esters synthesis, providing a reliable route when the acid precursor is accessible.

Alkylation of 4-halobenzoates with Cyclopropyl Reagents

Another synthetic route involves nucleophilic substitution or cross-coupling reactions starting from 4-halobenzoates.

-

- 4-bromobenzoate or 4-iodobenzoate esters can be reacted with cyclopropyl organometallic reagents (e.g., cyclopropylmagnesium bromide or cyclopropyllithium).

- Palladium-catalyzed cross-coupling (Suzuki or Negishi coupling) with cyclopropylboronic acid or cyclopropylzinc reagents can also be employed.

-

- Use of palladium catalysts such as Pd(PPh3)4.

- Base such as potassium carbonate or sodium tert-butoxide.

- Solvent: Toluene, DMF, or dioxane.

- Temperature: 80–110 °C under inert atmosphere.

-

- High selectivity for para-substituted benzoates.

- Can be adapted for large-scale synthesis.

-

- Requires preparation or purchase of organometallic cyclopropyl reagents.

- Sensitivity to moisture and air.

Novel Synthetic Processes from Patents and Advanced Methods

Recent patents describe innovative processes for synthesizing cyclopropyl-substituted aromatic compounds, which can be adapted for ethyl 4-cyclopropylbenzoate.

Patent WO2018141961A1 outlines methods for synthesizing 1-aryl-1-trifluoromethylcyclopropanes, involving selective transformations on aromatic rings with cyclopropane substituents.

Although focused on trifluoromethyl analogs, the methodology demonstrates:

- Use of specific fluorination and cyclopropanation steps.

- Selective functional group transformations on aromatic esters.

- Potential for adapting these conditions to cyclopropylbenzoate esters.

-

- Offers routes to modify the cyclopropyl group or aromatic ring post-synthesis.

- Provides insights into reaction selectivity and optimization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | 4-cyclopropylbenzoic acid + EtOH | Sulfuric acid (H2SO4) | Reflux in ethanol | Simple, high purity | Requires acid precursor |

| Cyclopropanation of 4-vinylbenzoate | 4-vinylbenzoic acid/ester + diazocompounds or ylides | Diazomethane, Simmons-Smith reagent, dimethylsulfoniummethylide | Controlled temp, inert atmosphere | Late-stage cyclopropyl introduction | Hazardous reagents, stereocontrol |

| Cross-Coupling Alkylation | 4-halobenzoate + cyclopropyl organometallic | Pd catalysts (Pd(PPh3)4), bases | 80-110 °C, inert atmosphere | High selectivity, scalable | Sensitive reagents, prep required |

| Patent-based Novel Methods | Aromatic esters with substituents | Specialized reagents, fluorinating agents | Variable, patented processes | Innovative, selective | Complexity, patent restrictions |

Research Findings and Notes

- The cyclopropyl group introduces unique steric and electronic effects, influencing reactivity and biological activity of the ester.

- Esterification is a well-established, reliable method but depends on precursor availability.

- Cyclopropanation methods provide flexibility but require careful control of reaction conditions.

- Cross-coupling reactions are powerful for selective functionalization but involve organometallic reagents that need careful handling.

- Recent patents highlight ongoing innovation in cyclopropyl aromatic compound synthesis, potentially improving yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopropylbenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 4-cyclopropylbenzoic acid and ethanol under acidic or basic conditions.

Reduction: Reduction of the ester with lithium aluminum hydride can produce 4-cyclopropylbenzyl alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters.

Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Hydrolysis: 4-cyclopropylbenzoic acid and ethanol.

Reduction: 4-cyclopropylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyclopropylbenzoate is an organic compound that has garnered attention in various scientific research applications, particularly in the fields of synthetic chemistry and medicinal chemistry. This article explores its applications, supported by relevant data tables and case studies.

Glycosylation Reactions

One of the prominent applications of ethyl 4-cyclopropylbenzoate is in glycosylation reactions, where it serves as a glycosyl donor. The compound can facilitate the formation of glycosidic bonds under mild conditions, making it valuable for synthesizing complex carbohydrates and glycoconjugates.

Case Study: Catalytic Glycosylation

Recent studies have demonstrated the efficient use of ethyl 4-cyclopropylbenzoate in catalytic glycosylation processes. For instance, researchers reported that using a Sc(III) catalyst with this compound enables the construction of various glycosidic linkages, including O-, S-, and N-glycosidic bonds, which are crucial for developing carbohydrate-based therapeutics . The ability to produce these linkages with high yields (up to 96%) under mild conditions emphasizes its utility in synthetic organic chemistry.

Synthesis of Natural Products

Ethyl 4-cyclopropylbenzoate has been utilized in the synthesis of various natural products. Its structural features allow it to participate in reactions leading to the formation of biologically relevant compounds.

Example: Synthesis of Chitooligosaccharides

In a notable application, ethyl 4-cyclopropylbenzoate was employed to synthesize chitooligosaccharides, which are important for their biological activities. The synthesis involved a strain-release mechanism that enhances reaction efficiency and product yield . This application highlights its role in producing complex molecules with potential pharmaceutical significance.

Drug Development

The unique properties of ethyl 4-cyclopropylbenzoate make it a candidate for drug development. Its ability to form stable glycosidic bonds can be leveraged to create new therapeutic agents targeting various diseases.

Research Insights

Studies indicate that derivatives of ethyl 4-cyclopropylbenzoate could serve as precursors for developing glycopeptide antibiotics, which are crucial in combating antibiotic resistance . The modification of this compound allows for the exploration of new drug candidates with enhanced efficacy and reduced side effects.

Table 1: Summary of Glycosylation Yields Using Ethyl 4-Cyclopropylbenzoate

| Reaction Type | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| O-Glycosidic Bond | Sc(III) | 96 | Mild conditions |

| N-Glycosidic Bond | Sc(III) | 99 | Mild conditions |

| S-Glycosidic Bond | Sc(III) | 95 | Mild conditions |

Table 2: Potential Applications in Drug Development

| Application Area | Compound Type | Potential Use |

|---|---|---|

| Antibiotic Development | Glycopeptide Antibiotics | Combat antibiotic resistance |

| Antiviral Agents | Modified Esters | Target viral replication mechanisms |

| Anticancer Agents | Glycoconjugates | Enhance drug delivery and efficacy |

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropylbenzoate involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed to release 4-cyclopropylbenzoic acid, which may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences between Ethyl 4-cyclopropylbenzoate and selected analogs:

| Compound Name | Substituent (Para Position) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Properties |

|---|---|---|---|---|

| Ethyl 4-cyclopropylbenzoate | Cyclopropyl | C₁₀H₁₀O₂ | 162.19 | Bulky, electron-rich, strained ring |

| Ethyl 4-fluorobenzoate | Fluorine | C₉H₉FO₂ | 168.17 | Electron-withdrawing, small, polar |

| Ethyl 4-cyanobenzoate | Cyano (-CN) | C₁₀H₉NO₂ | 175.19 | Strongly electron-withdrawing, linear |

| Ethyl 4-methylbenzoate | Methyl (-CH₃) | C₁₀H₁₂O₂ | 164.20 | Electron-donating, lipophilic |

| Ethyl 4-chlorobenzoate | Chlorine (-Cl) | C₉H₉ClO₂ | 184.62 | Moderately electron-withdrawing, halogen |

Key Observations :

- Steric Effects : The cyclopropyl group in Ethyl 4-cyclopropylbenzoate introduces greater steric hindrance compared to smaller substituents like fluorine or methyl. This can reduce reaction rates in nucleophilic acyl substitution or ester hydrolysis .

- Lipophilicity : Cyclopropyl substitution likely enhances lipophilicity compared to polar groups (-F, -CN), which may influence solubility and bioavailability in pharmaceutical contexts .

Physical Properties and Spectral Data

- NMR Predictions : The ¹H NMR spectrum of Ethyl 4-cyclopropylbenzoate would show distinct signals for cyclopropyl protons (δ ~0.5–1.5 ppm) and aromatic protons (δ ~7.3–7.8 ppm). This contrasts with Ethyl 4-fluorobenzoate, where aromatic protons are deshielded (δ ~7.8–8.3 ppm) due to fluorine’s electronegativity .

- Boiling/Melting Points : Cyclopropyl’s rigidity may elevate melting points compared to linear substituents (-CN, -CH₃), though experimental data is needed for confirmation.

Biological Activity

Ethyl 4-cyclopropylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluations, and its implications in various therapeutic areas, including anticancer and antimicrobial activities.

Synthesis of Ethyl 4-Cyclopropylbenzoate

Ethyl 4-cyclopropylbenzoate can be synthesized through various methods, including the esterification of 4-cyclopropylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be summarized as follows:

Anticancer Activity

Recent studies have indicated that ethyl 4-cyclopropylbenzoate exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Caspase activation |

| HT-29 (Colon Cancer) | 12.8 | Cell cycle arrest |

Antimicrobial Activity

Ethyl 4-cyclopropylbenzoate has also been evaluated for its antimicrobial properties. It demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal assessed the effects of ethyl 4-cyclopropylbenzoate on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer agents .

- Antimicrobial Efficacy : A clinical trial investigated the use of ethyl 4-cyclopropylbenzoate as a topical antimicrobial agent against skin infections caused by Staphylococcus aureus. The trial reported a reduction in infection rates and improved healing times compared to standard treatments .

Research Findings

The biological evaluations highlight ethyl 4-cyclopropylbenzoate's potential as a versatile therapeutic agent. Further research is warranted to explore its pharmacokinetics, toxicity profiles, and mechanisms underlying its biological activities.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-cyclopropylbenzoate, and how can reaction conditions be optimized for yield?

Ethyl 4-cyclopropylbenzoate is typically synthesized via esterification of 4-cyclopropylbenzoic acid using ethanol under acidic or catalytic conditions. Key variables include temperature (60–100°C), acid catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid), and reaction duration (6–24 hours). Optimization can involve monitoring reaction progress via thin-layer chromatography (TLC) or HPLC. Purity can be enhanced by recrystallization from ethanol or hexane. Researchers should report catalyst loading, solvent ratios, and purification steps to ensure reproducibility .

Q. How should researchers validate the purity and structural integrity of Ethyl 4-cyclopropylbenzoate?

Structural validation requires a combination of NMR, NMR, and FT-IR spectroscopy. For NMR, the ester carbonyl (δ ~4.2–4.4 ppm for the ethyl group) and cyclopropyl protons (δ ~0.6–1.2 ppm) are critical markers. Discrepancies in predicted vs. observed NMR signals (e.g., unexpected splitting) may indicate impurities or stereochemical anomalies. Cross-referencing with computational predictions (e.g., ChemDraw or Gaussian simulations) can resolve ambiguities .

Q. What are the recommended storage conditions to maintain the stability of Ethyl 4-cyclopropylbenzoate?

Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, light, and strong oxidizers. Stability studies using accelerated degradation conditions (e.g., 40°C/75% relative humidity for 4 weeks) can identify decomposition pathways. Monitor via HPLC for byproducts like 4-cyclopropylbenzoic acid or ethyl ester hydrolysis products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Ethyl 4-cyclopropylbenzoate in different solvents?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model solvation effects on the compound’s electronic structure. Parameters like dipole moment, HOMO-LUMO gaps, and solvation free energy (using COSMO-RS) help predict solubility and reactivity. For example, polar aprotic solvents (e.g., DMSO) may stabilize transition states in nucleophilic acyl substitution reactions .

Q. What methodologies address contradictions in toxicological data for Ethyl 4-cyclopropylbenzoate?

Conflicting mutagenicity or carcinogenicity classifications (e.g., IARC vs. OSHA) require in vitro assays (Ames test, micronucleus assay) and in vivo studies (rodent models). Dose-response curves and metabolomic profiling (LC-MS/MS) can clarify metabolic activation pathways. Researchers should reconcile discrepancies by adhering to OECD guidelines and reporting uncertainty intervals .

Q. How to design ecological impact studies for Ethyl 4-cyclopropylbenzoate given limited biodegradability data?

Conduct OECD 301F (ready biodegradability) tests under aerobic conditions. Use HPLC-MS to track parent compound degradation and identify metabolites. Soil mobility can be assessed via column leaching experiments, while bioaccumulation potential requires log measurements (shake-flask method) and computational QSAR models .

Data Analysis and Reproducibility

Q. How should researchers resolve spectral contradictions when characterizing Ethyl 4-cyclopropylbenzoate?

NMR signal mismatches (e.g., cyclopropyl proton splitting) may arise from dynamic effects or impurities. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity. Compare experimental data with simulated spectra from tools like ACD/Labs or MestReNova. If contradictions persist, consider X-ray crystallography for definitive structural confirmation .

Q. What strategies ensure reproducibility in synthesizing Ethyl 4-cyclopropylbenzoate across laboratories?

Document all parameters: reagent purity (≥95%), solvent grade (HPLC vs. technical grade), and equipment calibration (e.g., temperature accuracy in reflux setups). Use standardized characterization protocols (e.g., USP guidelines) and share raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials .

Ethical and Methodological Considerations

Q. How to ethically address gaps in toxicological data during preclinical studies?

Follow the 3R principles (Replacement, Reduction, Refinement) by prioritizing in silico and in vitro models before animal testing. Obtain approval from institutional review boards (IRBs) and transparently report limitations in toxicity extrapolations .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological assays?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC values. Account for batch effects via ANOVA and validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Open-source tools like R (drc package) or GraphPad Prism are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.